Ethyl 2-chloro-4-fluorobenzoate
Description
Significance of Functionalized Benzoate (B1203000) Esters as Synthetic Intermediates
Functionalized benzoate esters are organic compounds derived from benzoic acid that contain additional chemical groups attached to the aromatic ring. These functional groups are crucial as they provide reactive sites for constructing more complex molecules. The ester group itself is significant to reactivity, making the compound susceptible to reactions like hydrolysis, where it can be converted back to its parent carboxylic acid and alcohol. fiveable.me This reversible nature allows for its use as a key intermediate in the synthesis of various organic compounds. fiveable.me
The introduction of functional groups, such as halogens, nitro groups, or amino groups, onto the benzene (B151609) ring of a benzoate ester dramatically expands its synthetic potential. These groups can act as handles for a variety of chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and further functionalization. For instance, the presence of an ester group can enhance the photoluminescence properties of certain aromatic compounds. researchgate.netresearchgate.net Their adaptability makes them indispensable in creating a wide range of products, from pharmaceuticals to advanced materials. nih.gov
Relevance of Ethyl 2-chloro-4-fluorobenzoate in Advanced Organic Synthesis
This compound is a prime example of a multi-functionalized synthetic intermediate. cymitquimica.com Its structure, featuring a benzene ring substituted with both a chlorine and a fluorine atom, along with an ethyl ester group, offers multiple points for chemical modification. cymitquimica.comsmolecule.com The electron-withdrawing nature of the chlorine and fluorine atoms influences the molecule's reactivity, making it a valuable component in targeted chemical applications. cymitquimica.com
This compound serves as a critical building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. smolecule.com The distinct positioning of the halogen atoms can influence lipophilicity and electronic properties, which are important factors in the design of new therapeutic agents and pesticides. smolecule.com Its primary role is as a precursor, where its functional groups participate in various reactions to assemble the final target structures. smolecule.com
Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 167758-87-4 |
| Molecular Formula | C₉H₈ClFO₂ |
| Molecular Weight | 202.61 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~242.8 °C at standard atmospheric pressure |
| Density | ~1.3 g/cm³ |
| Solubility | Generally soluble in organic solvents, with low to moderate solubility in water. cymitquimica.com |
| IUPAC Name | this compound |
Data sourced from references smolecule.com, sigmaaldrich.com, cymitquimica.com, fluorochem.co.uk, chemsrc.com
Overview of Research Trends in Halogenated Aromatic Chemistry
The field of halogenated aromatic chemistry is continually evolving, driven by the need for more efficient, selective, and environmentally benign synthetic methods. A significant trend is the development of advanced catalytic systems for halogenation. For example, gold(III) chloride has been shown to be an effective catalyst for the halogenation of aromatic compounds, including those with electron-withdrawing substituents, under mild conditions. chimia.ch Similarly, iron-based catalysts are being explored for direct C-H bond functionalization, offering greener alternatives to traditional methods. chimia.ch
Research also focuses on understanding the environmental behavior and transformation of halogenated aromatic compounds. copernicus.orgscirp.org Studies investigate how these molecules, including chlorinated and brominated polycyclic aromatic hydrocarbons (XPAHs), degrade under various environmental conditions, such as through photochemical reactions in the atmosphere. copernicus.org The transformation rates are influenced by factors like the structure of the parent molecule, the type of halogen, temperature, and humidity. copernicus.org
Furthermore, there is ongoing interest in synthesizing novel halogenated compounds with specific properties for applications in materials science and medicinal chemistry. The strategic placement of halogen atoms on an aromatic ring can fine-tune a molecule's biological activity or physical properties, leading to the development of new drugs and functional materials. guidechem.com
Direct Esterification Routes
Direct esterification represents a common and straightforward approach to producing this compound. This method involves the reaction of 2-chloro-4-fluorobenzoic acid with ethanol (B145695), typically facilitated by an acid catalyst.
Acid-Catalyzed Esterification of 2-chloro-4-fluorobenzoic Acid with Ethanol
The most prevalent method for synthesizing this compound is the Fischer-Speier esterification of 2-chloro-4-fluorobenzoic acid. In this reaction, the carboxylic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst. The reaction is reversible and is driven towards the product side by using a large excess of the alcohol or by removing water as it is formed.
A typical laboratory procedure involves dissolving 2-chloro-4-fluorobenzoic acid in absolute ethanol, followed by the addition of a catalytic amount of a strong acid like sulfuric acid. The mixture is then heated under reflux for several hours to drive the reaction to completion. globalscientificjournal.com After the reaction period, the excess ethanol is removed, and the resulting crude ester is purified. This process is analogous to the synthesis of similar esters, such as ethyl 4-fluorobenzoate (B1226621), where 4-fluorobenzoic acid is refluxed with absolute ethanol and sulfuric acid. globalscientificjournal.com
Catalyst Systems and Reaction Optimization for Direct Esterification
The efficiency of the direct esterification process is highly dependent on the choice of catalyst and the reaction conditions.
Catalyst Systems:
Strong Mineral Acids: Concentrated sulfuric acid (H₂SO₄) is a widely used, cost-effective, and efficient catalyst for this transformation. globalscientificjournal.com Hydrochloric acid (HCl) can also be employed.
Heterogeneous Catalysts: To simplify product purification and catalyst recovery, solid acid catalysts can be used. Although specific applications for this compound are not detailed, studies on similar compounds like fluorobenzoic acids have successfully employed metal-organic frameworks such as UiO-66-NH₂ as reusable heterogeneous catalysts for esterification with methanol. rsc.org Ion-exchange resins also serve as effective heterogeneous catalysts in esterification reactions. dergipark.org.tr
Reaction Optimization: Optimization of the reaction involves controlling several parameters to maximize the yield and purity of the final product. Key variables include the molar ratio of reactants, catalyst concentration, reaction temperature, and time. For analogous esterifications, a reflux period of 7-8 hours is often sufficient to achieve a high conversion rate. globalscientificjournal.com Post-reaction workup typically involves neutralization of the acid catalyst with a weak base, such as a sodium carbonate solution, followed by extraction of the ester into an organic solvent. globalscientificjournal.com
Table 1: Parameters for Optimization of Direct Esterification
| Parameter | Description | Typical Conditions |
|---|---|---|
| Reactant Ratio | Molar ratio of 2-chloro-4-fluorobenzoic acid to ethanol. | Excess ethanol is used to shift equilibrium. |
| Catalyst | Acid used to protonate the carbonyl oxygen. | Concentrated H₂SO₄ is common. globalscientificjournal.com |
| Temperature | Reaction temperature to ensure sufficient activation energy. | Reflux temperature of ethanol (approx. 78°C). |
| Time | Duration of the reaction to reach completion. | Typically 7-8 hours. globalscientificjournal.com |
Syntheses Involving Precursor Derivatization
An alternative synthetic strategy involves modifying a precursor ester that already contains some of the required structural features.
Functionalization of Ethyl 4-fluorobenzoate (e.g., C-H Halogenation)
The synthesis of this compound could theoretically be achieved by the direct chlorination of Ethyl 4-fluorobenzoate. Ethyl 4-fluorobenzoate is a readily available starting material, synthesized via the esterification of 4-fluorobenzoic acid. globalscientificjournal.comchemicalbook.com This approach would rely on a regioselective C-H halogenation reaction to introduce a chlorine atom specifically at the C-2 position of the benzene ring.
However, controlling the regioselectivity of electrophilic aromatic substitution on the ethyl 4-fluorobenzoate ring presents a significant challenge. The fluorine atom is an ortho-, para-director, while the ethyl carboxylate group is a meta-director. The directing effects of these two substituents are opposing, which can lead to a mixture of chlorinated isomers, making this route less synthetically desirable compared to methods that build the molecule from a pre-functionalized precursor.
Routes for the Synthesis of 2-chloro-4-fluorobenzoic Acid Precursors
Since the most reliable route to this compound is through the esterification of 2-chloro-4-fluorobenzoic acid, the synthesis of this acid precursor is of critical importance.
From 2-chloro-4-fluoroaniline (B1295073) via Diazotization and Hydrolysis
A well-established method for preparing 2-chloro-4-fluorobenzoic acid is a multi-step sequence starting from 2-chloro-4-fluoroaniline. google.comguidechem.com This process utilizes a Sandmeyer-type reaction, which is a versatile method for converting aryl amines into a wide range of functional groups via a diazonium salt intermediate. wikipedia.orgnih.gov
The synthesis proceeds in several stages:
Diazotization: 2-chloro-4-fluoroaniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0-5°C). This reaction converts the primary amino group into a diazonium salt (2-chloro-4-fluorobenzenediazonium chloride). google.comjk-sci.com
Cyanation (Sandmeyer Reaction): The resulting diazonium salt is then reacted with a copper(I) cyanide (CuCN) solution. google.com This step substitutes the diazonium group with a nitrile group, forming 2-chloro-4-fluorobenzonitrile (B42565). google.com The reaction is an example of a radical-nucleophilic aromatic substitution. wikipedia.org
Hydrolysis: The final step is the hydrolysis of the nitrile group of 2-chloro-4-fluorobenzonitrile to a carboxylic acid. This can be achieved under either acidic or basic conditions. google.com Acidic hydrolysis, for instance with aqueous sulfuric acid, directly yields 2-chloro-4-fluorobenzoic acid. google.com Basic hydrolysis first produces the carboxylate salt, which is then acidified in a separate step to give the final carboxylic acid product. google.com
This sequence provides a reliable and scalable route to the key precursor required for the synthesis of this compound. google.com
Table 2: Molar Ratios for Diazotization and Cyanation
| Reactant | Molar Ratio Range |
|---|---|
| 2-chloro-4-fluoroaniline | 1 |
| Hydrochloric acid | 1.0 - 5.0 |
| Sodium nitrite | 0.5 - 2.0 |
| Cuprous cyanide | 0.5 - 2.0 |
Data derived from patent information describing the synthesis of 2-chloro-4-fluorobenzonitrile from 2-chloro-4-fluoroaniline. google.com
An in-depth examination of the synthetic methodologies for producing this compound reveals several distinct chemical pathways. The synthesis primarily focuses on the formation of its precursor, 2-chloro-4-fluorobenzoic acid, which is subsequently esterified to yield the final product. The following sections detail the prominent synthetic routes for this key intermediate, exploring reaction mechanisms, conditions, and yields. Additionally, considerations for process intensification and the application of green chemistry principles to these syntheses are discussed.
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-chloro-4-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYAXUKZBQZTTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382288 | |
| Record name | Ethyl 2-chloro-4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167758-87-4 | |
| Record name | Benzoic acid, 2-chloro-4-fluoro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167758-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-chloro-4-fluoro-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167758874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-chloro-4-fluoro-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl 2-chloro-4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Studies of Ethyl 2 Chloro 4 Fluorobenzoate
Reactions of the Ester Functional Group
The ester group is susceptible to various nucleophilic acyl substitution reactions, allowing for its conversion into other important functional groups.
Hydrolysis under Acidic and Basic Conditions
The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2-chloro-4-fluorobenzoic acid, is a fundamental transformation. This reaction can be carried out under both acidic and basic conditions.
Basic Hydrolysis (Saponification): In this process, the ester is treated with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or mixed aqueous-alcoholic solvent. The reaction proceeds via a nucleophilic acyl substitution mechanism, yielding the carboxylate salt, which is then protonated in a separate acidic workup step to afford the carboxylic acid. The saponification of similar ethyl esters is often accomplished by refluxing with an alcoholic solution of potassium hydroxide.
Acidic Hydrolysis: Under acidic conditions, typically using a strong mineral acid like sulfuric acid or hydrochloric acid in the presence of water, the ester is hydrolyzed to the carboxylic acid and ethanol (B145695). This reaction is reversible, and its equilibrium position is dictated by the concentration of the reactants and products. The hydrolysis of a similar compound, 2-chloro-4-fluorobenzonitrile (B42565), to the carboxylic acid can be effectively achieved using a 90% sulfuric acid solution at elevated temperatures. A similar approach can be conceptually applied to the hydrolysis of the ethyl ester.
Table 1: Representative Conditions for Ester Hydrolysis
| Condition | Reagents | Product | Notes |
| Basic | Potassium Hydroxide, Ethanol/Water | 2-Chloro-4-fluorobenzoic acid | The reaction initially forms the potassium salt of the carboxylic acid, which requires subsequent acidification. |
| Acidic | Sulfuric Acid, Water | 2-Chloro-4-fluorobenzoic acid | This is an equilibrium-controlled reaction. |
Transesterification Reactions
Transesterification involves the conversion of one ester into another by reaction with an alcohol in the presence of an acid or base catalyst. For Ethyl 2-chloro-4-fluorobenzoate, this reaction would involve reacting it with a different alcohol (R'-OH) to produce a new ester (2-chloro-4-fluorobenzoyl-OR') and ethanol.
The reaction can be catalyzed by acids (like sulfuric acid) or bases (like sodium alkoxide). To drive the reaction to completion, it is common to use the new alcohol in large excess or to remove the ethanol by-product as it is formed. While a common reaction for esters, specific studies detailing the transesterification of this compound were not prominently found in the surveyed literature.
Aminolysis Reactions
Aminolysis is the reaction of the ester with ammonia (B1221849) or a primary or secondary amine to form the corresponding amide. This reaction typically requires higher temperatures or catalysts, as amines are less nucleophilic than hydroxide ions. Reacting this compound with an amine (RNH₂) would yield N-alkyl-2-chloro-4-fluorobenzamide. This transformation is a key step in the synthesis of various derivatives, although specific examples for this exact ester are not detailed in the available research.
Reduction of Ester Functionality to Aldehydes or Alcohols
The ester group of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.
Reduction to Alcohol: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), will reduce the ester to the corresponding primary alcohol, (2-chloro-4-fluorophenyl)methanol. The reaction is typically carried out in an anhydrous ether solvent.
Reduction to Aldehyde: The partial reduction of the ester to an aldehyde, 2-chloro-4-fluorobenzaldehyde, is more challenging as aldehydes are more easily reduced than esters. This conversion can be achieved using sterically hindered reducing agents at low temperatures, such as diisobutylaluminium hydride (DIBAL-H).
Reactivity of the Aromatic Ring System
The benzene (B151609) ring of this compound is substituted with two halogen atoms and an ester group. These substituents influence the ring's susceptibility to electrophilic attack and direct the position of incoming electrophiles.
Electrophilic Aromatic Substitution (EAS) Pathways
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. The reaction proceeds through a two-step mechanism involving the attack of the aromatic ring on an electrophile to form a carbocation intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity.
The substituents on the ring determine its reactivity and the regioselectivity of the substitution:
-Cl (Chloro) and -F (Fluoro) groups: These are ortho, para-directing but deactivating groups due to their inductive electron-withdrawing effect and resonance electron-donating effect.
-COOEt (Ethyl carboxylate) group: This is a meta-directing and strongly deactivating group due to its electron-withdrawing nature through both induction and resonance.
In this compound, the positions on the ring are influenced as follows:
The ester group at C1 deactivates the ring and directs incoming electrophiles to the C3 and C5 positions.
The chloro group at C2 directs to the C4 (already substituted) and C6 positions.
The fluoro group at C4 directs to the C3 and C5 positions.
The directing effects of the fluoro and ester groups reinforce each other, strongly favoring substitution at the C5 position. The directing effect of the chloro group to the C6 position is generally weaker. Therefore, electrophilic substitution is predicted to occur predominantly at the C5 position.
A practical example supporting this analysis is the nitration of the closely related compound, 2-chloro-4-fluorobenzoic acid, which is known to produce 2-chloro-4-fluoro-5-nitrobenzoic acid. This indicates that the nitronium ion (NO₂⁺) electrophile attacks the C5 position.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Electrophile | Reagents | Predicted Major Product |
| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | Ethyl 2-chloro-4-fluoro-5-nitrobenzoate |
| Halogenation | Br⁺ / Cl⁺ | Br₂/FeBr₃ or Cl₂/AlCl₃ | Ethyl 5-bromo-2-chloro-4-fluorobenzoate |
| Sulfonation | SO₃ | Fuming H₂SO₄ | Ethyl 2-chloro-4-fluoro-5-sulfobenzoate |
Nucleophilic Aromatic Substitution (SNAr) influenced by Halogen Substituents
Nucleophilic aromatic substitution (SNAr) is a key reaction class for haloaromatic compounds. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group. The rate of this reaction is significantly influenced by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate.
In the case of this compound, both the ester group and the halogen atoms act as electron-withdrawing groups, activating the ring for nucleophilic attack. The relative reactivity of the two halogen leaving groups is a critical factor in determining the regioselectivity of the substitution. Generally, in SNAr reactions, the rate of leaving group departure follows the order F > Cl > Br > I, which is counterintuitive to the trend of C-X bond strength. This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electronegative substituent that polarizes the C-X bond, making the carbon atom more electrophilic.
Therefore, in SNAr reactions involving this compound, nucleophilic attack is generally favored at the carbon bearing the fluorine atom (C4 position) over the carbon bearing the chlorine atom (C2 position).
Table 1: Predicted Regioselectivity in SNAr Reactions of this compound
| Position of Attack | Leaving Group | Electronic Factors Favoring Reaction | Predicted Outcome |
| C4 | Fluorine | Higher electronegativity of F polarizes the C-F bond, making C4 more electrophilic. The para-ester group provides resonance stabilization to the Meisenheimer intermediate. | Major Product |
| C2 | Chlorine | The ortho-ester group provides some stabilization to the intermediate. | Minor Product or Not Observed |
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
This compound is also a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-Cl and C-F bonds in these reactions is generally opposite to that observed in SNAr reactions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. The reactivity of the halide leaving group in Suzuki-Miyaura coupling typically follows the order I > Br > Cl >> F. Therefore, the C-Cl bond in this compound is expected to be significantly more reactive than the C-F bond under standard Suzuki-Miyaura conditions. This allows for selective functionalization at the C2 position.
Heck Reaction: The Heck reaction couples an organohalide with an alkene. Similar to the Suzuki-Miyaura coupling, the reactivity of the halide is a key factor, with the C-Cl bond being more susceptible to oxidative addition to the palladium catalyst than the C-F bond. This again favors selective reaction at the C2 position.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reactivity trend for the halide is consistent with other palladium-catalyzed cross-coupling reactions (I > Br > Cl > F). Consequently, selective coupling at the C2 position of this compound is anticipated.
Table 2: Predicted Regioselectivity in Metal-Catalyzed Cross-Coupling Reactions of this compound
| Reaction | Reactive Position | Rationale |
| Suzuki-Miyaura Coupling | C2 | C-Cl bond is more susceptible to oxidative addition by palladium than the C-F bond. |
| Heck Reaction | C2 | C-Cl bond is more reactive towards the palladium catalyst than the C-F bond. |
| Sonogashira Coupling | C2 | The C-Cl bond undergoes oxidative addition more readily than the C-F bond. |
Regioselectivity and Stereoselectivity in Chemical Transformations
Regioselectivity: As discussed in the preceding sections, the regioselectivity of reactions involving this compound is highly dependent on the reaction mechanism.
In SNAr reactions , the more electron-deficient position and the better leaving group for this mechanism (fluorine) direct the nucleophilic attack to the C4 position .
In palladium-catalyzed cross-coupling reactions , the relative rates of oxidative addition of the C-X bonds to the palladium center dictate the regioselectivity. The greater reactivity of the C-Cl bond compared to the C-F bond leads to selective functionalization at the C2 position .
This differential reactivity provides a powerful synthetic strategy, allowing for the sequential and regioselective introduction of different substituents onto the aromatic ring by choosing the appropriate reaction conditions.
Stereoselectivity: The stereoselectivity in transformations of this compound is primarily relevant in the context of the Heck reaction. The Heck reaction typically proceeds via a syn-addition of the organopalladium species to the alkene, followed by a syn-β-hydride elimination. This mechanistic pathway often leads to the formation of the E-isomer of the resulting substituted alkene as the major product, as this stereoisomer is usually the more thermodynamically stable. The specific stereochemical outcome can, however, be influenced by the nature of the alkene, the catalyst, and the reaction conditions. For other reactions like Suzuki-Miyaura and Sonogashira couplings, the stereochemistry is determined by the geometry of the starting materials (e.g., the configuration of a vinylboronic ester in a Suzuki coupling).
Mechanistic Investigations of Key Synthetic Reactions
The mechanisms of the key synthetic reactions involving this compound are well-established for the general classes of these transformations.
Nucleophilic Aromatic Substitution (SNAr): The mechanism involves two main steps:
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bonded to the fluorine (at C4), leading to the formation of a tetrahedral intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and is stabilized by the electron-withdrawing ester and chloro substituents.
Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the fluoride (B91410) ion, which is a good leaving group in this context due to the stability of the resulting F⁻ ion.
Metal-Catalyzed Cross-Coupling Reactions (General Catalytic Cycle): The mechanisms of the Suzuki-Miyaura, Heck, and Sonogashira reactions, while distinct in their specifics, all generally follow a catalytic cycle involving a palladium catalyst.
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the C-Cl bond of this compound to form a Pd(II) intermediate. This is typically the rate-determining step and is much more facile for the C-Cl bond than the C-F bond.
Transmetalation (Suzuki and Sonogashira) or Migratory Insertion (Heck):
Suzuki: The organopalladium(II) intermediate reacts with the activated organoboron species in a transmetalation step, where the organic group from the boron is transferred to the palladium center.
Sonogashira: A copper acetylide, formed in a separate catalytic cycle, undergoes transmetalation with the organopalladium(II) complex.
Heck: The alkene coordinates to the palladium center and then undergoes migratory insertion into the Pd-C bond.
Reductive Elimination (Suzuki and Sonogashira) or β-Hydride Elimination (Heck):
Suzuki and Sonogashira: The two organic groups on the palladium(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Heck: A hydrogen atom from a carbon adjacent to the palladium-bound carbon is eliminated, forming the alkene product and a palladium-hydride species. This is followed by reductive elimination of HX with the help of a base to regenerate the Pd(0) catalyst.
Detailed mechanistic studies often employ techniques such as kinetic analysis, isotopic labeling, and computational modeling to elucidate the precise nature of the intermediates and transition states for specific substrates and catalyst systems.
Computational Chemistry and Theoretical Studies
Electronic Structure and Molecular Orbital Theory of Halogenated Benzoate (B1203000) Esters
The presence of both chlorine and fluorine on the benzoate ring of Ethyl 2-chloro-4-fluorobenzoate introduces a complex electronic environment. Both halogens are highly electronegative and exert a strong electron-withdrawing inductive effect (-I), which pulls electron density from the aromatic ring. Fluorine is more electronegative than chlorine, resulting in a stronger -I effect. However, both halogens also possess lone pairs of electrons that can be donated to the ring through the resonance effect (+R).
Computational studies on related halogenated systems provide further insight. In benzoate-bridged diruthenium(II, II) complexes, it was found that chlorine and fluorine substitutions strongly affect the Highest Occupied Molecular Orbital (HOMO) energy level. Similarly, experimental charge density analysis of 2-chloro-4-fluorobenzoic acid, a closely related precursor, has been used to understand the detailed electronic structure and intermolecular interactions.
Table 1: Comparison of Electronic Effects of Chlorine and Fluorine Substituents
| Effect | Chlorine (Cl) | Fluorine (F) | Impact on Benzoate Ring |
|---|---|---|---|
| Electronegativity (Pauling Scale) | 3.16 | 3.98 | Fluorine has a stronger pull on electrons. |
| Inductive Effect (-I) | Strongly electron-withdrawing | Very strongly electron-withdrawing | Both decrease electron density in the sigma framework of the ring. Fluorine's effect is stronger. |
| Resonance Effect (+R) | Weakly electron-donating | Moderately electron-donating | Both can donate lone-pair electrons to the pi system. Fluorine's effect is more significant. |
| Overall Electronic Effect | Net electron-withdrawing | Net electron-withdrawing | Creates an electron-deficient aromatic ring, increasing electrophilicity. |
Theoretical Prediction of Reaction Mechanisms and Transition States
Theoretical chemistry allows for the detailed mapping of reaction pathways, including the identification of transition states and the calculation of activation energies. For this compound, key reactions include ester hydrolysis and substitutions on the aromatic ring.
The hydrolysis of carboxylic acid esters can proceed through several mechanisms, such as base-catalyzed (BAC2), acid-catalyzed, and neutral pathways. Computational models, particularly Density Functional Theory (DFT), can be used to calculate the potential energy surfaces for these reactions. This involves locating the transition state structures and determining the energy barriers, which provides a theoretical prediction of the reaction rates. For example, DFT calculations using methods like M06-2X with a 6-311G(d,p) basis set have been successfully used to evaluate the barrier heights for electrophilic halogenation reactions of benzene (B151609) derivatives. Similar approaches can be applied to model the hydrolysis of this compound, elucidating the step-by-step process of nucleophilic attack by hydroxide (B78521) or water on the ester's carbonyl carbon.
Furthermore, theoretical models can predict the regioselectivity of reactions on the aromatic ring. The electron-withdrawing nature of the chloro and fluoro groups deactivates the ring towards electrophilic aromatic substitution but directs incoming electrophiles to specific positions. Computational methods can calculate the energies of possible intermediates to predict the most likely substitution pattern.
Conformational Analysis and Energy Minimization
The three-dimensional structure and flexibility of this compound are determined by its conformational landscape. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers for rotation around single bonds, parti
Applications in Advanced Organic Synthesis
Role as a Versatile Building Block in Pharmaceutical Synthesis.
In the pharmaceutical industry, the compound serves as a crucial starting material or intermediate for creating molecules with potential therapeutic activity. The presence of halogens can enhance properties like lipophilicity and metabolic stability, which are critical for drug efficacy.
Ethyl 2-chloro-4-fluorobenzoate is a key precursor in the synthesis of complex Active Pharmaceutical Ingredients (APIs). Its structural framework is found within advanced therapeutic candidates. For instance, the 3-chloro-2-fluorophenyl moiety is a critical component in a class of highly potent, spiro-oxindole-based inhibitors of the MDM2 protein, which are under investigation as cancer therapeutics. The synthesis of these complex molecules relies on building blocks that contain the specific halogenation pattern offered by derivatives of chloro-fluorobenzoic acid.
Furthermore, related pyrimidine (B1678525) carboxylates, such as Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate, are documented as key intermediates in the synthesis of Avanafil, a phosphodiesterase-5 (PDE-5) inhibitor used to treat erectile dysfunction. This highlights the utility of chloro-substituted ester scaffolds in constructing medicinally relevant compounds.
Heterocyclic compounds are ubiquitous in medicinal chemistry, and this compound serves as an important starting point for several classes.
Imidazoles: While direct synthesis from this compound is not explicitly detailed, analogous syntheses demonstrate a clear pathway. Novel imidazole (B134444) derivatives with antitubercular activity have been synthesized starting from the closely related ethyl-4-fluorobenzoate. The general method involves the reaction with a substituted pyridine (B92270) to form a key ethanone (B97240) intermediate, which is then oxidized and cyclized with an aldehyde and ammonium (B1175870) acetate (B1210297) to form the imidazole ring. The chloro- and fluoro-substituents on the benzoate (B1203000) starting material are carried through the synthesis to become part of the final, biologically active imidazole derivative.
Pyrimidines: The compound's utility is prominently showcased in the synthesis of pyrimidinediones. It is a precursor to the key intermediate, 2-chloro-4-fluoro-5-aminobenzoic acid, used in the manufacture of the herbicide Saflufenacil, which is based on a pyrimidinedione core. A patent for Saflufenacil intermediates describes the reaction of methyl 2-chloro-4-fluoro-5-aminobenzoate with ethyl trifluoroacetoacetate as a key step in forming the heterocyclic ring system. This demonstrates the direct incorporation of the substituted benzene (B151609) ring into a complex pyrimidine structure.
Oxadiazoles: The synthesis of 1,3,4-oxadiazole (B1194373) derivatives often proceeds through a benzoyl hydrazine (B178648) intermediate. A well-established method involves refluxing a benzoic acid ester with hydrazine hydrate. For example, ethyl 2,4-dichloro-5-fluorobenzoate is readily converted to its corresponding benzoyl hydrazine. This intermediate can then be cyclized with agents like carbon disulfide to form the 1,3,4-oxadiazol-5-thione ring system. This analogous transformation underscores a reliable route for converting this compound into valuable oxadiazole scaffolds.
Intermediate in Agrochemical Development
This compound and its parent acid are critical intermediates in the agrochemical sector. The most notable application is in the synthesis of the herbicide Saflufenacil. Saflufenacil is a potent inhibitor of the protoporphyrinogen (B1215707) oxidase (PPO) enzyme, used to control a wide variety of broadleaf weeds in crops like corn and soybeans.
The synthesis of Saflufenacil involves the nitration of 2-chloro-4-fluorobenzoic acid to produce 2-chloro-4-fluoro-5-nitrobenzoic acid. This nitro-intermediate is then subjected to several transformations, including reduction to an amine and subsequent reaction with other reagents to build the final, complex herbicidal molecule. The entire backbone of the substituted benzamide (B126) portion of Saflufenacil originates from this key halogenated benzoic acid starting material.
| Agrochemical Application | Target Compound | Role of this compound Derivative |
| Herbicide | Saflufenacil | Precursor to 2-chloro-4-fluoro-5-aminobenzoic acid, a core component. |
Utilization in the Synthesis of Specialty Chemicals and Advanced Materials
Beyond life sciences, this compound is a building block for specialty chemicals and advanced materials. Its derivatives are particularly noted for their use as intermediates in the production of liquid crystal materials. The specific electronic properties and rigid structure conferred by the substituted benzene ring are advantageous for creating the high-performance liquid crystal monomers required for electronic displays in televisions, computers, and smartphones. The unique combination of halogen substituents can influence the optical and physical properties of the final materials.
Development of Novel Synthetic Pathways Employing this compound
The development of novel synthetic methodologies often relies on versatile and reactive intermediates like this compound. A notable example is a regioselective palladium-catalyzed chlorination used for the synthesis of the compound itself. One reported pathway involves the reaction of Ethyl 4-fluorobenzoate (B1226621) with N-chloro-succinimide in the presence of a palladium diacetate catalyst to yield this compound with high regioselectivity.
Furthermore, innovative processes for the production of agrochemicals like Saflufenacil highlight the compound's utility. Patented methods describe novel multi-step syntheses starting from derivatives like ethyl 5-amino-2-chloro-4-fluorobenzoate, involving cyclization and subsequent hydrolysis to arrive at the final product, showcasing efficient industrial pathways that rely on this chemical's core structure.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
